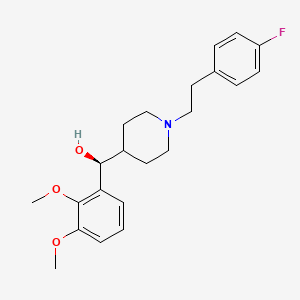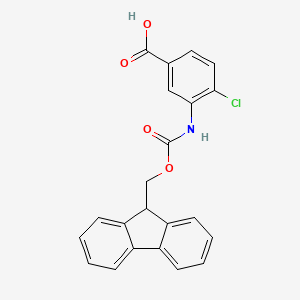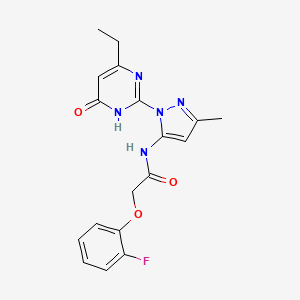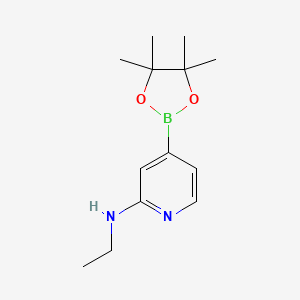
(-)-MDL 100907
概要
説明
MDL 100009は、5-HT2A受容体の選択的アンタゴニストです。 これは、MDL 100151のS-エナンチオマーであり、MDL 100907の反対のエナンチオマーです 。 この化合物は主に科学研究で使用されており、人間の消費用ではありません 。
科学的研究の応用
MDL 100009 is extensively used in scientific research, particularly in the study of serotonin receptors. It serves as a valuable tool for investigating the role of 5-HT2A receptors in various physiological and pathological processes . In chemistry, MDL 100009 is used to study receptor-ligand interactions and to develop new therapeutic agents targeting serotonin receptors. In biology and medicine, it is employed to understand the mechanisms underlying psychiatric disorders and to explore potential treatments for conditions such as schizophrenia and depression .
準備方法
MDL 100009の合成は、N-ノル中間体の古典的な光学分割を含み、少なくとも98%のエナンチオマー過剰率を達成します。合成ルートは、通常、目的のエナンチオマーを得るためにキラル前駆体の使用を含みます。MDL 100009の工業生産方法は広く文書化されていませんが、合成は一般的に実験室設定で使用される同様の原則に従います。
化学反応の分析
MDL 100009は、酸化、還元、置換などのさまざまな化学反応を起こします。これらの反応で一般的に使用される試薬には、酸化剤、還元剤、求核剤が含まれます。これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化反応は酸化された誘導体を生み出し、置換反応はMDL 100009の置換されたアナログを生み出す可能性があります。
科学研究への応用
MDL 100009は、特にセロトニン受容体の研究において、科学研究で広く使用されています。 これは、さまざまな生理学的および病理学的プロセスにおける5-HT2A受容体の役割を調査するための貴重なツールとして役立ちます 。化学では、MDL 100009は、受容体-リガンド相互作用を研究し、セロトニン受容体を標的とする新しい治療薬を開発するために使用されます。 生物学および医学では、精神障害の根底にあるメカニズムを理解し、統合失調症やうつ病などの状態に対する潜在的な治療法を探求するために使用されます 。
作用機序
MDL 100009は、5-HT2A受容体を選択的に拮抗することによって効果を発揮します 。この受容体は、さまざまな神経伝達経路に関与しており、MDL 100009によるその遮断は、ニューロンの活動を調節することができます。 この化合物の作用機序は、5-HT2A受容体に結合し、下流のシグナル伝達経路の活性化を阻止することに関与しています 。この相互作用は、気分、認知、知覚に影響を与える可能性があり、MDL 100009を精神障害の研究のための貴重なツールにします。
類似化合物の比較
MDL 100009は、MDL 100907やMDL 100151など、他の5-HT2A受容体アンタゴニストに似ています 。それは、そのエナンチオマーの形態においてユニークであり、これは異なる薬理学的特性をもたらす可能性があります。 たとえば、MDL 100907は、MDL 100009の反対のエナンチオマーであり、特定のアッセイでより強力であることが示されています 。 他の同様の化合物には、シアメマジン、パンコプリド、イフェランセリンなどがあり、これらもセロトニン受容体を標的としていますが、選択性と有効性のプロファイルが異なる場合があります 。
類似化合物との比較
MDL 100009 is similar to other 5-HT2A receptor antagonists, such as MDL 100907 and MDL 100151 . it is unique in its enantiomeric form, which can result in different pharmacological properties. MDL 100907, for example, is the opposite enantiomer of MDL 100009 and has been shown to be more potent in certain assays . Other similar compounds include cyamemazine, pancopride, and iferanserin, which also target serotonin receptors but may have different selectivity and efficacy profiles .
特性
IUPAC Name |
(S)-(2,3-dimethoxyphenyl)-[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28FNO3/c1-26-20-5-3-4-19(22(20)27-2)21(25)17-11-14-24(15-12-17)13-10-16-6-8-18(23)9-7-16/h3-9,17,21,25H,10-15H2,1-2H3/t21-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXTGXYRHXAGCFP-NRFANRHFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(C2CCN(CC2)CCC3=CC=C(C=C3)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)[C@H](C2CCN(CC2)CCC3=CC=C(C=C3)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details











Synthesis routes and methods V
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-2-phenylacetamide](/img/structure/B2529857.png)
![4-(azepan-1-ylsulfonyl)-N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide](/img/structure/B2529858.png)
![2-[(2-ethoxyethyl)sulfanyl]-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2529859.png)
![1-{[3-(2-Methylbenzyl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidin-2-one](/img/structure/B2529861.png)
![2-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2529863.png)
![3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid;dihydrochloride](/img/structure/B2529866.png)




![1-[(4-chlorophenyl)methyl]-N-(3,5-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2529874.png)

![2-[[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2529877.png)

